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Compound of Interest

Compound Name: 3,4-(Methylenedioxy)aniline

Cat. No.: B081397

Introduction

3,4-(Methylenedioxy)aniline, also known as 5-amino-1,3-benzodioxole, is an important
synthetic intermediate in the pharmaceutical and chemical industries. Its structural elucidation
and purity assessment are critical for its application in drug development and materials science.
This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR),
infrared (IR), and mass spectrometry (MS) data for 3,4-(Methylenedioxy)aniline. Detailed
experimental protocols for acquiring this spectral data are also presented, along with a
workflow diagram for the complete spectroscopic analysis process. This document is intended
for researchers, scientists, and professionals in the field of drug development and chemical
analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic
molecules. Both *H and 3C NMR spectra provide detailed information about the carbon-
hydrogen framework of 3,4-(Methylenedioxy)aniline.

'H NMR Spectral Data

The *H NMR spectrum of 3,4-(Methylenedioxy)aniline was recorded on a 300 MHz
spectrometer in deuterated chloroform (CDCls). The chemical shifts (d) are reported in parts
per million (ppm) relative to tetramethylsilane (TMS), and the coupling constants (J) are in
Hertz (Hz).
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: , Coupling
Chemical Shift o _ _
Multiplicity Constant (J) Integration Assignment
(6) [Ppm]
[HZ]

6.60 d 8.1 1H Ar-H

6.27 d 2.3 1H Ar-H

6.11 dd 8.1,2.3 1H Ar-H

5.83 S - 2H O-CHz2-O
3.54 brs - 2H -NH2

Data sourced from ChemicalBook.[1]

3C NMR Spectral Data

The 3C NMR spectrum provides information on the different carbon environments within the
molecule. The following data was obtained in CDCls.

Chemical Shift (8) [ppm] Assignment
147.6 C-O

140.7 C-O

132.5 C-NH:z

108.3 Ar-CH

105.8 Ar-CH

100.8 O-CHz2-O
97.4 Ar-CH

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR
spectrum of 3,4-(Methylenedioxy)aniline shows characteristic absorption bands
corresponding to its amine, aromatic, and ether functionalities.
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Wavenumber (cm~?)

Intensity

Assignment

3450-3250 Medium, Doublet N-H stretching (primary amine)
3100-3000 Medium Aromatic C-H stretching

2890 Medium Methylene C-H stretching
1620-1475 Strong Aromatic C=C stretching
1250-1200 Strong Asymmetric C-O-C stretching
1040-1030 Strong Symmetric C-O-C stretching
930 Medium 0O-CH2-0 bending

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. The mass spectrum of 3,4-(Methylenedioxy)aniline was obtained using

electron impact (EI) ionization. The molecular ion peak [M]* is observed at m/z 137, which

corresponds to the molecular weight of the compound (137.14 g/mol ).

m/z Relative Intensity (%) Possible Fragment

137 100.0 [C7H7NO2]* (Molecular lon)
136 25.6 [M-H]*

108 6.7 [M-CHOJ* or [M-H-COJ*
107 6.1 [M-CH20]*

79 46.0 [CeHsN]*

78 6.0 [CeHaN]*

52 24.7 [CaHa]*

Experimental Protocols
NMR Spectroscopy Protocol
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e Sample Preparation:

o For 'H NMR, accurately weigh 5-10 mg of 3,4-(Methylenedioxy)aniline. For 3C NMR, a
larger sample of 20-50 mg is recommended.

o Transfer the solid to a clean, dry NMR tube.

o Add approximately 0.6-0.7 mL of deuterated chloroform (CDCIs) to the NMR tube to
dissolve the sample.

o If the solution contains any particulate matter, filter it through a small plug of glass wool in
a Pasteur pipette directly into a clean NMR tube.

o Cap the NMR tube securely.
o Data Acquisition:

o Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth using a

gauge.
o Place the sample into the NMR magnet.
o Lock the spectrometer on the deuterium signal of the CDCls.

o Shim the magnetic field to achieve optimal homogeneity, which is indicated by a sharp and

symmetrical lock signal.

o Acquire the *H NMR spectrum using standard acquisition parameters (e.g., 8-16 scans, 2-

4 second acquisition time).

o For the 3C NMR spectrum, a larger number of scans will be necessary to achieve a good

signal-to-noise ratio.

Infrared (IR) Spectroscopy Protocol (Thin Solid Film
Method)

e Sample Preparation:
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o Place a small amount (approx. 10-20 mg) of 3,4-(Methylenedioxy)aniline into a small
vial.

o Add a few drops of a volatile solvent, such as dichloromethane or acetone, to dissolve the
solid completely.[2]

o Using a pipette, apply one or two drops of the solution onto the surface of a clean, dry salt
plate (e.g., KBr or NaCl).[2]

o Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on
the plate.[2]

o Data Acquisition:

[¢]

Place the salt plate into the sample holder of the FT-IR spectrometer.

[e]

Acquire a background spectrum of the empty sample compartment.

o

Acquire the IR spectrum of the sample.

[¢]

After analysis, clean the salt plate thoroughly with a suitable solvent (e.g., acetone) and
return it to a desiccator for storage.[2]

Mass Spectrometry Protocol (Electron Impact lonization)

e Sample Introduction:
o For a solid sample, a direct insertion probe is typically used.

o A small amount of the 3,4-(Methylenedioxy)aniline sample is placed in a capillary tube,

which is then inserted into the probe.

o The probe is introduced into the ion source of the mass spectrometer through a vacuum

lock.
 lonization and Analysis:

o The sample is volatilized by heating the probe.
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In the gas phase, the molecules are bombarded with a high-energy electron beam

[e]

(typically 70 eV). This causes the molecules to ionize and fragment.

The resulting positive ions (the molecular ion and fragment ions) are accelerated and

[e]

focused into the mass analyzer.

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

[e]

The detector records the abundance of each ion, generating the mass spectrum.

o

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic
analysis of a chemical compound like 3,4-(Methylenedioxy)aniline.
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Sample Preparation

Compound:
3,4-(Methylenedioxy)aniline

~5-50 mg 10-20 mg <1 mg
Dissolve in CDCls Prepare Thin Film Load on Probe
Data Acquisition

NMR Spectrometer FT-IR Spectrometer Mass Spectrometer (EI)

Data Analysis &|Interpretation

1H & 13C Spectra: IR Spectrum: Mass Spectrum:

Chemical Shifts, Functional Group Molecular Weight,
Coupling, Integration Identification Fragmentation

Conclusion

Structural Elucidation
- & .
Purity Assessment

Click to download full resolution via product page

Workflow for the spectroscopic analysis of 3,4-(Methylenedioxy)aniline.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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« To cite this document: BenchChem. [Spectroscopic Analysis of 3,4-(Methylenedioxy)aniline:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b081397#spectral-data-for-3-4-methylenedioxy-
aniline-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt
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and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 8/8 Tech Support


https://www.chemicalbook.com/SpectrumEN_14268-66-7_1HNMR.htm
https://www.chemicalbook.com/SpectrumEN_14268-66-7_IR1.htm
https://www.benchchem.com/product/b081397#spectral-data-for-3-4-methylenedioxy-aniline-nmr-ir-ms
https://www.benchchem.com/product/b081397#spectral-data-for-3-4-methylenedioxy-aniline-nmr-ir-ms
https://www.benchchem.com/product/b081397#spectral-data-for-3-4-methylenedioxy-aniline-nmr-ir-ms
https://www.benchchem.com/product/b081397#spectral-data-for-3-4-methylenedioxy-aniline-nmr-ir-ms
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b081397?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b081397?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

